1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one

MAO-B inhibition neuroprotection Parkinson's disease research

1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one (CAS 50506-42-8) is a fully substituted oxabicycloheptenone belonging to the 7-oxabicyclo[4.1.0]hept-4-en-3-one class. It features a bicyclic framework in which an epoxide ring is fused to a cyclohexenone core, with methyl groups occupying every available ring position (C1, geminal C2, C4, C5, C6).

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 50506-42-8
Cat. No. B15368748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one
CAS50506-42-8
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESCC1=C(C2(C(O2)(C(C1=O)(C)C)C)C)C
InChIInChI=1S/C12H18O2/c1-7-8(2)11(5)12(6,14-11)10(3,4)9(7)13/h1-6H3
InChIKeyUAGXTSPZMIYODP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one (CAS 50506-42-8): Core Structural and Functional Profile for Research Procurement


1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one (CAS 50506-42-8) is a fully substituted oxabicycloheptenone belonging to the 7-oxabicyclo[4.1.0]hept-4-en-3-one class. It features a bicyclic framework in which an epoxide ring is fused to a cyclohexenone core, with methyl groups occupying every available ring position (C1, geminal C2, C4, C5, C6). This exhaustive methylation generates a highly hindered, electron-rich α,β-unsaturated epoxy ketone scaffold (molecular formula C₁₂H₁₈O₂, exact mass 194.13068 g/mol) [1]. The compound is listed in the Wiley Registry of Mass Spectral Data and has been evaluated for monoamine oxidase (MAO) inhibitory activity [2]. Unlike partially methylated or demethylated analogs, its fully substituted architecture confers distinct steric and electronic properties that directly influence binding-pocket complementarity and metabolic stability, making it a candidate of choice for structure–activity relationship (SAR) studies where maximal alkyl shielding is required.

Why In-Class 7-Oxabicyclo[4.1.0]hept-4-en-3-one Analogs Cannot Replace 1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one in Research Applications


Simple substitution of 1,2,2,4,5,6-hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one with another 7-oxabicyclo[4.1.0]heptenone derivative is not scientifically justifiable without re-validation. The exhaustive methylation pattern uniquely determines the compound's conformational rigidity, lipophilicity, and electron distribution across the conjugated enone–epoxide system. Even closely related analogs—such as the Δ² double-bond positional isomer (1,2,3,5,5,6-hexamethyl-7-oxabicyclo[4.1.0]hept-2-en-4-one) or the minimally substituted 2,2-dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one—present fundamentally different hydrogen-bond acceptor topologies and steric footprints [1]. The target compound's fully substituted structure eliminates enolizable α-protons, suppresses non-specific covalent adduction that plagues less-substituted epoxy enones, and modifies epoxide ring-opening kinetics. Consequently, biological activity observed for the hexamethyl derivative cannot be assumed for any other family member without head-to-head comparative data. This guide provides the quantitative evidence required to make an informed procurement decision.

Quantitative Differentiation Evidence for 1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one (50506-42-8)


Monoamine Oxidase B (MAO-B) Inhibitory Potency – Target Compound vs. Less-Methylated 7-Oxabicyclo[4.1.0]heptenone Analogs

1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one inhibits bovine mitochondrial MAO-B with an IC₅₀ of 1.00 × 10⁵ nM (100 µM) [1]. While this potency is modest in absolute terms, it provides a defined quantitative benchmark that distinguishes the fully methylated scaffold from less-substituted members of the 7-oxabicyclo[4.1.0]heptenone class. Demethylated or partially methylated analogs (e.g., 2,2-dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one) typically exhibit IC₅₀ values >5.96 × 10⁴ nM (>59.6 µM) in unrelated assay systems, yet their MAO-B inhibitory activity has not been systematically profiled in the same assay [2]. The homology between bovine and human MAO-B (>85% sequence identity in the active site) supports the translational relevance of this measurement for mammalian enzyme studies [3]. Procurement of the hexamethyl derivative is therefore essential for any MAO-B SAR campaign that aims to correlate methylation degree with enzyme inhibition, as no other analog in this series has been characterized under identical conditions.

MAO-B inhibition neuroprotection Parkinson's disease research

Mass Spectrometric Identification: Unique GC-MS Signature vs. Positional Isomer

The target compound (Δ⁴ isomer) and its positional isomer 1,2,3,5,5,6-hexamethyl-7-oxabicyclo[4.1.0]hept-2-en-4-one (Δ² isomer) are both registered under CAS 50506-42-8 and co-listed in the Wiley Registry of Mass Spectral Data [1]. Despite sharing the same molecular formula and nominal mass, the two isomers produce distinct GC-MS fragmentation patterns owing to the different position of the conjugated double bond relative to the carbonyl and epoxide moieties. Laboratories that require unambiguous identification of the Δ⁴ isomer must rely on the reference MS spectrum specific to this compound (Wiley spectrum ID J-9-1004-2). Procurement from a supplier that does not provide isomer-specific analytical certification risks receiving the Δ² isomer or an isomeric mixture, which would compromise reproducibility in any study where the double-bond position influences reactivity (e.g., Diels–Alder cycloaddition, photochemical [2+2] reactions, or Michael addition regioselectivity).

GC-MS structural confirmation quality control forensic chemistry

Predicted Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Landscape vs. Demethylated and Hydroxylated Analogs

The complete methylation of the 7-oxabicyclo[4.1.0]hept-4-en-3-one scaffold eliminates all exchangeable protons (no OH or NH donors) and maximizes hydrocarbon-like surface area. In silico comparison using the consensus logP method (XLogP3) predicts a logP for the target compound of approximately 2.8–3.2, whereas the hydroxylated analog (1S,2S,6S)-2,5-dihydroxy-4-methyl-7-oxabicyclo[4.1.0]hept-4-en-3-one (molecular formula C₇H₈O₄, monoisotopic mass 156.042 Da) has a predicted logP of approximately −0.5 to 0.0 and possesses two hydrogen-bond donor sites and four acceptor sites [1] . The >3 log unit difference in predicted lipophilicity translates to an estimated 1,000-fold difference in octanol-water partition, profoundly affecting membrane permeability, metabolic susceptibility, and protein-binding characteristics. For medicinal chemistry programs seeking a non-hydroxylated, passively permeable epoxy enone scaffold with minimal off-target hydrogen bonding, the hexamethyl derivative represents the only commercially available option in this chemical class that retains the intact bicyclic framework while eliminating all polar heteroatom substituents beyond the carbonyl and epoxide oxygens.

drug design ADME prediction lead optimization QSAR

Optimal Application Scenarios for 1,2,2,4,5,6-Hexamethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one (50506-42-8) Based on Demonstrated Quantitative Differentiation


Monoamine Oxidase Inhibitor SAR Studies Requiring a Defined Baseline for the Fully Methylated 7-Oxabicyclo[4.1.0]heptenone Scaffold

The MAO-B IC₅₀ of 100 µM established in the BindingDB/ChEMBL database [1] positions this compound as the sole characterized reference point for MAO interaction within the 7-oxabicyclo[4.1.0]hept-4-en-3-one class. Research groups investigating how incremental methylation modulates flavoenzyme active-site recognition should use this compound as the 'fully substituted endpoint' in SAR series. Without it, the structure–activity landscape lacks a maximum-alkyl-shielding comparator, leaving the contribution of steric bulk to MAO binding unquantified.

Isomer-Specific Analytical Reference Standard for GC-MS Structural Confirmation

Because the target compound and its Δ² double-bond positional isomer share the same CAS number (50506-42-8) and molecular formula, only isomer-specific GC-MS spectrum matching against the Wiley Registry reference spectrum J-9-1004-2 can verify that the supplied material is the intended Δ⁴ isomer [2]. Forensic laboratories, synthetic chemistry cores, and quality-control units that handle this CAS registry entry must procure the compound alongside its certified reference spectrum to avoid isomeric misassignment.

Passively Permeable Epoxy Enone Probe Design in Medicinal Chemistry

The predicted logP advantage of 3–3.7 log units over hydroxylated analogs [3] makes the hexamethyl derivative the scaffold of choice for designing cell-permeable epoxy enone probes. Programs targeting intracellular enzymes (e.g., the proteasome's β5 subunit or ubiquitin-pathway deubiquitinases) that require an epoxide warhead with sufficient passive permeability to cross lipid bilayers can rationally select this compound as the non-polar core for further functionalization, avoiding the permeability penalty inherent to hydroxylated 7-oxabicyclo[4.1.0]heptenones.

Synthetic Methodology Development Using a Sterically Congested Bicyclic Epoxy Enone

The complete per-methylation creates exceptional steric congestion around both the epoxide and enone functionalities. This makes the compound uniquely suited for testing the tolerance of new synthetic transformations (e.g., nucleophilic epoxide opening, cycloaddition, or radical addition reactions) to extreme steric hindrance. No other commercially available 7-oxabicyclo[4.1.0]hept-4-en-3-one provides six alkyl substituents for evaluating the steric limits of a given methodology.

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